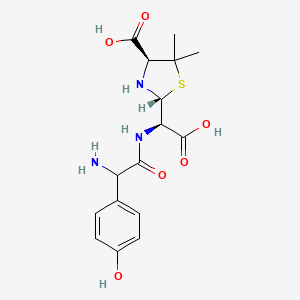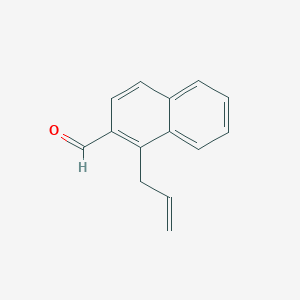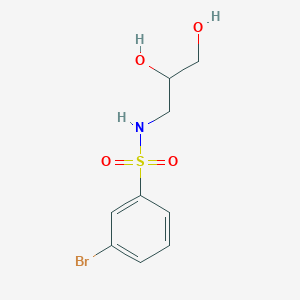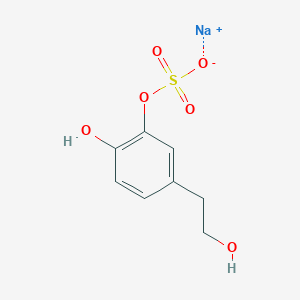
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) is a compound derived from amoxicillin, a widely used antibiotic. It is characterized by its molecular formula C16H21N3O6S • xNa and a molecular weight of 383.42 . This compound is primarily used in research settings to study the properties and behavior of amoxicillin and its derivatives.
Vorbereitungsmethoden
The preparation of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves several synthetic routes. One common method includes the reaction of amoxicillin with sodium hydroxide, which results in the formation of the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Chemischer Reaktionen
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of amoxicillin derivatives.
Biology: It is used in studies related to bacterial resistance and the mechanisms of antibiotic action.
Medicine: It is used to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of amoxicillin.
Industry: It is used in the quality control and standardization of amoxicillin production.
Wirkmechanismus
The mechanism of action of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are crucial for cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Amoxicillin: The parent compound from which it is derived.
Penicillin G: Another widely used antibiotic with a similar mechanism of action.
Ampicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) lies in its specific diastereomeric form, which may exhibit different properties and reactivity compared to its parent compound and other similar antibiotics.
Eigenschaften
Molekularformel |
C16H21N3O6S |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2R,4S)-2-[(R)-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9?,10-,11-,13+/m0/s1 |
InChI-Schlüssel |
LHHKJQFIKHAUIA-SFRIWDOYSA-N |
Isomerische SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)



![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)






